4(1H)-Quinazolinone, 2-amino-5-fluoro-
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Overview
Description
2-Amino-5-fluoroquinazolin-4(1H)-one is a chemical compound with the molecular formula C8H7FN4. It belongs to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoroquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzonitrile with fluoroacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of 2-Amino-5-fluoroquinazolin-4(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
2-Amino-5-fluoroquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinazolin-4(1H)-one
- 5-Fluoroquinazolin-4(1H)-one
- 2,4-Diaminoquinazoline
Uniqueness
2-Amino-5-fluoroquinazolin-4(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the quinazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-5-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOAQHCQEHUMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439917 |
Source
|
Record name | 4(1H)-Quinazolinone, 2-amino-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142465-05-2 |
Source
|
Record name | 4(1H)-Quinazolinone, 2-amino-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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